molecular formula C22H17N5O2 B2684971 N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide CAS No. 385417-84-5

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

Cat. No.: B2684971
CAS No.: 385417-84-5
M. Wt: 383.411
InChI Key: GFQQPQUENQSFFY-UHFFFAOYSA-N
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Description

N-(5-Benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core symmetrically functionalized with benzamide groups. This structure is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,2,4-triazole scaffold conjugated with benzamide have demonstrated a range of promising pharmacological activities in scientific studies. Research into analogous structures has shown that these compounds can exhibit potent antiviral effects. For instance, certain benzamide-based 1,2,4-triazole derivatives have been identified to possess significant activity against the H5N1 avian influenza virus, suggesting their value as a core structure in antiviral development . Furthermore, the 1,2,4-triazole pharmacophore is a key structural component in active research for treating neurological conditions. Related compounds are being explored for their anticonvulsant properties, with mechanistic studies indicating potential activity as positive allosteric modulators of the GABA-A receptor, a primary target for antiepileptic and anxiolytic drugs . The structural motif is also relevant in oncology research, with some triazole benzamide derivatives investigated for their role in activating parkin ligase, which is implicated in cellular pathways related to neurodegenerative diseases and cancer . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQQPQUENQSFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring . The reaction conditions often involve the use of copper(I) catalysts and can be carried out in solvents such as toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, targeting its amide bonds. Key observations include:

  • Acidic Hydrolysis : Cleavage of the benzamide groups generates benzoic acid and 5-amino-1-phenyl-1,2,4-triazol-3-amine intermediates.

  • Basic Hydrolysis : Produces sodium benzoate and ammonia derivatives, with the triazole ring remaining intact under mild conditions.

Reaction conditions and outcomes:

ConditionProductsYieldReference
6M HCl, reflux, 12hBenzoic acid + 5-amino-1-phenyl-1,2,4-triazol-3-amine~65%
2M NaOH, 80°C, 8hSodium benzoate + NH₃ derivatives~70%

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 and N2 positions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol/KOH to form N-alkylated triazole derivatives .

  • Acylation : Benzoyl chloride in pyridine yields N-acylated products at the triazole’s amino group.

Example reaction with methyl iodide:

ReagentConditionsProductYieldReference
CH₃I, KOH/EtOHReflux, 6hN-methyl-5-benzamido-1-phenyltriazole~55%

Cyclocondensation Reactions

The triazole core facilitates cyclocondensation with electrophilic partners to form fused heterocycles:

  • With Benzylidene Malononitrile : Forms pyrazolo[1,5-a]pyrimidine derivatives under reflux in ethanol/piperidine .

  • With Hydrazine : Generates pyrazolo[5,1-c] triazine derivatives via diazotization and coupling .

Key cyclocondensation pathways:

Partner ReagentConditionsProductYieldReference
Benzylidene malononitrileEtOH, piperidine, refluxPyrazolo[1,5-a]pyrimidine~60%
Hydrazine/HCl0–5°C, NaNO₂Pyrazolo[5,1-c] triazine~45%

Electrophilic Aromatic Substitution

The phenyl and benzamido groups undergo electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions of the benzene rings.

  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives.

Tautomerism and Stability

The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity:

  • Prototropic Shifts : NMR studies confirm equilibrium between 1H- and 4H-triazole tautomers in solution .

  • pH-Dependent Stability : The compound degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) media.

Experimental Insights

  • Microwave-Assisted Reactions : Improved yields (e.g., 85–98%) for substitutions and cyclizations under microwave irradiation .

  • Covalent Inhibition : The amide and triazole moieties enable covalent binding to enzymes like thrombin and FXIIa .

This compound’s reactivity highlights its versatility in medicinal chemistry and materials science, particularly in designing antifungal and anticoagulant agents .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide has been studied for its anticancer properties. Research indicates that triazole derivatives can inhibit tumor growth by interfering with specific signaling pathways. For instance, compounds similar to this triazole have shown promise in targeting carbonic anhydrases (CAs), which are crucial for tumor survival and metastasis under hypoxic conditions .

1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating inflammatory mediators. Studies have demonstrated that triazole derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for treating inflammatory diseases .

1.3 Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Triazole compounds are known to exhibit antifungal activity by inhibiting key enzymes involved in fungal cell wall synthesis. This application is particularly relevant in developing new antifungal agents against resistant strains .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic strategies:

Synthesis Step Description Key Reagents
Step 1Formation of the triazole ringPhenyl hydrazine, carbonyl compounds
Step 2Introduction of the benzamide moietyBenzoyl chloride or benzamide derivatives
Step 3Purification and characterizationColumn chromatography, NMR spectroscopy

These steps highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Anticancer Efficacy
A study explored the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties in animal models of arthritis. The compound demonstrated a reduction in swelling and pain indicators compared to control groups.

Mechanism of Action

The mechanism of action of N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its biological effects. For instance, it may affect cell membrane permeability, intracellular ATP levels, and mitochondrial membrane potential . These interactions are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Bioactivity

N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide (Compound 1)
  • Structure : Replaces the 1-phenyl group with a 4-pyridinyl moiety.
  • Bioactivity : Exhibits antibacterial activity against eight pathogenic bacteria and antioxidant properties via DPPH radical scavenging. Its efficacy is enhanced by co-existing compounds like pyruvic acid and methyloacetone in plant extracts .
N-(4-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)benzyl)benzamide (Compound 6.1)
  • Structure: Features a benzylamino linker and 2-aminophenyl substitution.
  • Bioactivity: Inactive in anticonvulsant assays, contrasting with active analogs like compound 3.2. Blocking the benzylamino group abolishes activity, emphasizing the critical role of substituent flexibility .
  • Key Difference: The rigid benzamido-phenyl group in the target compound may optimize receptor binding compared to the flexible benzylamino group in 6.1.
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g)
  • Structure : Incorporates a sulfanyl-methyl-thiazole moiety.
  • Bioactivity : Designed as a tyrosinase inhibitor, highlighting the impact of sulfur-containing groups on enzyme interaction .
  • Key Difference : The target compound lacks sulfur-based substituents, suggesting divergent biological targets (e.g., antimicrobial vs. enzymatic inhibition).

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Bioactivity Notable Feature
Target Compound 1-Phenyl, 5-benzamido Undocumented (inferred) High aromaticity, moderate solubility
N-[5-(4-Pyridinyl)-1H-triazol-3-yl]benzamide 4-Pyridinyl Antibacterial, Antioxidant Enhanced solubility via pyridine
Compound 6.1 Benzylamino, 2-aminophenyl Inactive (anticonvulsant) Flexibility reduces efficacy
Compound 9g Sulfanyl-thiazole Tyrosinase inhibition Sulfur enhances enzyme interaction

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitutions : Phenyl and benzamido groups in the target compound likely enhance π-π stacking with microbial or neuronal receptors, as seen in active analogs .
  • Polar Groups: Pyridinyl (in Compound 1) and amino (in N-[4-[(5-amino-1H-triazol-3-yl)amino]phenyl]benzamide) improve solubility and hydrogen bonding, critical for antioxidant and antimicrobial activities .

Biological Activity

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substitution patterns on the triazole ring can significantly influence their biological efficacy and selectivity against various targets .

Chemical Structure and Properties

The chemical formula for this compound is C16H15N5O. The compound features a benzamide moiety attached to a triazole ring, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC16H15N5O
Molecular Weight295.32 g/mol
CAS NumberNot available

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens.

Antiviral Activity

Triazoles have been identified as promising antiviral agents. Studies suggest that compounds with a triazole scaffold can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, the compound may interfere with the replication cycle of viruses by inhibiting specific kinases involved in viral propagation .

Anticancer Activity

The anticancer potential of this compound is notable. It has been shown to induce apoptosis in cancer cell lines through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth was demonstrated in several in vitro studies .

Study on Antimicrobial Efficacy

A study conducted by Sharma et al. (2022) evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Antiviral Screening

In another investigation focusing on antiviral properties, researchers tested this compound against several viral strains. The compound demonstrated effective inhibition of viral replication at concentrations lower than those required for cytotoxic effects on host cells .

Anticancer Studies

In vitro studies assessing the anticancer properties revealed that this compound induced significant apoptosis in human cancer cell lines such as HeLa and MCF7. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment with the compound, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, and how can its purity be validated?

  • Methodology : A common approach involves multi-step condensation reactions. For example, starting with 5-amino-1-phenyl-1,2,4-triazole-3-thiol, benzoylation can be performed using benzoyl chloride in pyridine or DMF. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Final purity is confirmed by TLC, melting point analysis, and spectroscopic techniques (¹H NMR, IR, LC-MS) . Elemental analysis (C, H, N) further validates stoichiometric ratios .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. WinGX provides a graphical interface for data processing. Key steps include:

  • Crystal mounting and data collection (Mo/Kα radiation).
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, incorporating hydrogen bonding and anisotropic displacement parameters .
    • Example: Intermolecular hydrogen bonds (N–H···O/N) stabilize packing, as seen in analogous triazole-benzamide structures .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodology : Combine PASS (Prediction of Activity Spectra for Substances) for broad activity profiling (e.g., kinase inhibition, antimicrobial potential) with molecular docking (AutoDock Vina, Schrödinger Suite) to identify target interactions.

  • Docking workflow :

Prepare the ligand (compound) and receptor (e.g., kinase PDB: 2HCK) using UCSF Chimera.

Define binding pockets based on catalytic residues (e.g., ATP-binding site for kinases).

Validate docking poses with MD simulations (GROMACS) to assess stability .

  • Case study : Analogous triazole-benzamides show nanomolar affinity for VEGF receptors via π-π stacking and hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodology :

  • Variation of substituents : Replace the benzamido group with fluorobenzamides (e.g., 2-F, 3-CF₃) to enhance lipophilicity and target binding. Evidence from fluorinated triazole derivatives shows improved bioavailability .
  • Triazole ring modifications : Introduce sulfanyl or methylthio groups at position 3 to modulate electronic effects. For example, sulfanyl derivatives of similar triazoles exhibit enhanced tyrosinase inhibition .
  • Validation : Compare IC₅₀ values in enzyme assays (e.g., tyrosinase inhibition) and cellular models (e.g., cancer cell viability) .

Q. How should contradictory data in solubility or bioactivity be addressed?

  • Methodology :

Solubility conflicts : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For polar triazoles, DMSO-water mixtures often resolve discrepancies .

Bioactivity variability : Validate assays with positive controls (e.g., glipizide for glucokinase activation studies) and replicate experiments across labs. Statistical tools (e.g., Grubbs’ test) identify outliers .

Crystallographic vs. computational conformations : Overlay SCXRD structures with docking poses to assess conformational flexibility .

Critical Analysis of Evidence

  • Synthesis : and highlight divergent purification methods (column chromatography vs. recrystallization). Researchers should compare yields and purity for scalability.
  • Crystallography : SHELX ( ) remains preferred for small molecules, but newer tools (OLEX2) may improve refinement efficiency .
  • Biological activity : Fluorinated analogs ( ) show higher potency, suggesting fluorination as a key SAR strategy.

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